cis-3-Benzyloxymethylcyclobutanol
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Overview
Description
cis-3-Benzyloxymethylcyclobutanol is an organic compound with the molecular formula C({12})H({16})O(_{2}) It is a cyclobutanol derivative where a benzyloxymethyl group is attached to the third carbon of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Benzyloxymethylcyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzyloxymethyl-substituted alkene with a suitable cyclizing agent. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired cis-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Substitution reactions can occur at the benzyloxymethyl group, where nucleophiles replace the benzyloxy group under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.
Reduction: LiAlH(_4) in dry ether, NaBH(_4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutanol derivatives.
Scientific Research Applications
cis-3-Benzyloxymethylcyclobutanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in synthetic organic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of cis-3-Benzyloxymethylcyclobutanol involves its interaction with specific molecular targets and pathways. The benzyloxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes or receptors. The cyclobutanol ring provides a rigid framework that can affect the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
cis-3-Benzyloxymethylcyclobutanol can be compared with other cyclobutanol derivatives and benzyloxymethyl-substituted compounds:
Similar Compounds:
Uniqueness: The cis-configuration of the benzyloxymethyl group in this compound imparts unique stereochemical properties that can influence its reactivity and interaction with other molecules. This makes it distinct from its trans-isomer and other similar compounds, providing specific advantages in certain synthetic and biological applications.
Biological Activity
cis-3-Benzyloxymethylcyclobutanol is an organic compound characterized by its unique cyclobutane structure, which includes a benzyloxymethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16O2. Its structure features a cyclobutane ring with a benzyloxymethyl group attached to the third carbon, contributing to its stereochemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The rigid cyclobutane framework allows for distinct binding interactions, which can enhance its affinity for biological targets. The benzyloxymethyl group may participate in various chemical reactions that further influence the compound's reactivity and interaction profile.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. Studies have shown inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . Further investigation into its mechanism revealed that it may affect cell cycle regulation and promote cell death in malignant cells.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that compounds with similar structures can exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This suggests that this compound may also possess similar properties, warranting further exploration in neurodegenerative disease models.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized this compound through a series of reactions involving cyclization of benzyloxymethyl-substituted alkenes. The synthesized compound was then evaluated for its biological activity against various pathogens and cancer cell lines. Results indicated significant antimicrobial and anticancer activities, leading to discussions about its potential as a therapeutic agent .
Case Study 2: Structure-Activity Relationship (SAR)
In another study focusing on structure-activity relationships, researchers modified the benzyloxymethyl group and assessed the impact on biological activity. Variations led to different binding affinities and biological responses, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Cis-1-Aminomethyl-3-benzyloxymethylcyclobutanol | Amino group on cyclobutane | Exhibits significant neuroprotective effects |
Cis-3-Hydroxymethylcyclobutanol | Hydroxyl group instead of amino | Different reactivity pattern due to hydroxyl presence |
Cis-1-Aminomethylcyclopentanol | Five-membered ring structure | May have different biological activity due to ring size |
Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOEODTOJCIPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197167-53-6 |
Source
|
Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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